Rhodanine, 3-phenethyl-

Beschreibung

BenchChem offers high-quality Rhodanine, 3-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

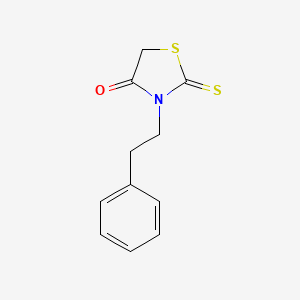

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNFNTKJZYOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192137 | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3889-20-1 | |

| Record name | 3-Phenethyl-2-thioxothiazolidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3889-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003889201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Phenethyl-Rhodanine: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Rhodanine Scaffold

The rhodanine core, a versatile five-membered heterocyclic motif, has consistently proven to be a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The clinical approval of the rhodanine-containing drug Epalrestat for the treatment of diabetic neuropathy underscores the therapeutic viability of this chemical class.[2][3] The synthetic tractability of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive structural modifications, enabling the fine-tuning of biological activity and the exploration of vast chemical space.[3][4] This guide provides a detailed technical overview of the synthesis and characterization of a specific derivative, 3-phenethyl-rhodanine, offering field-proven insights for researchers engaged in drug discovery and development.

I. Strategic Synthesis of 3-Phenethyl-Rhodanine

The synthesis of 3-phenethyl-rhodanine is most effectively achieved through a two-step process, commencing with the formation of the core rhodanine ring, followed by N-alkylation. This strategic approach ensures high yields and facile purification.

A. Rationale for the Synthetic Pathway

The chosen synthetic route prioritizes commercially available and cost-effective starting materials. The initial synthesis of the rhodanine nucleus via the reaction of an amine, carbon disulfide, and an α-haloacetic acid is a well-established and robust method.[5] Subsequent N-alkylation at the secondary amine of the rhodanine ring with a suitable phenethyl halide is a straightforward and high-yielding transformation. This sequential approach allows for clear characterization of the intermediate rhodanine, ensuring the integrity of the scaffold before proceeding to the final derivatization.

B. Experimental Workflow Diagram

Caption: Synthetic workflow for 3-phenethyl-rhodanine.

C. Detailed Experimental Protocol

Step 1: Synthesis of Rhodanine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

-

Addition of Carbon Disulfide: Cool the solution to 0-5 °C in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Addition of Chloroacetic Acid: Add a solution of chloroacetic acid (1.0 eq) in water to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to afford rhodanine as a pale yellow solid.

Step 2: Synthesis of 3-Phenethyl-rhodanine

-

Reaction Setup: To a solution of rhodanine (1.0 eq) in N,N-dimethylformamide (DMF) in a 100 mL round-bottom flask, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add (2-bromoethyl)benzene (1.1 eq) to the suspension.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out. Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield 3-phenethyl-rhodanine.

II. Comprehensive Characterization of 3-Phenethyl-Rhodanine

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

A. Spectroscopic and Physical Data Summary

| Parameter | Expected Value / Observation |

| Appearance | Yellowish solid |

| Molecular Formula | C₁₁H₁₁NOS₂ |

| Molecular Weight | 237.34 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 4.10 (t, 2H, N-CH₂), 3.95 (s, 2H, S-CH₂-C=O), 3.00 (t, 2H, Ar-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 201.0 (C=S), 170.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 45.0 (N-CH₂), 35.0 (S-CH₂), 33.0 (Ar-CH₂) |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1730 (C=O stretch), ~1250 (C=S stretch) |

| Mass Spectrometry (EI-MS) | m/z 237 [M]⁺, 104 [C₈H₈]⁺, 91 [C₇H₇]⁺ |

B. Rationale for Spectroscopic Assignments

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenethyl group, the two methylene groups of the phenethyl moiety, and the methylene group of the rhodanine ring. The integration of these signals should correspond to the number of protons in each environment.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all eleven carbon atoms in the molecule. The characteristic downfield shifts for the thiocarbonyl (C=S) and carbonyl (C=O) carbons are key identifiers of the rhodanine ring.[7][8]

-

FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the functional groups present. A strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl group, while the C=S stretch is typically observed around 1250 cm⁻¹.[9][10]

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show the molecular ion peak at m/z 237, confirming the molecular weight of the compound.[11][12] Characteristic fragmentation patterns, such as the loss of the phenethyl group, will further support the proposed structure.[13]

C. Characterization Workflow Diagram

Caption: Workflow for the characterization of 3-phenethyl-rhodanine.

III. Conclusion and Future Directions

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of 3-phenethyl-rhodanine. The detailed protocols and expected analytical data provide a solid foundation for researchers to produce and validate this compound for further biological evaluation. The versatility of the rhodanine scaffold invites further exploration, with the potential for derivatization at the C-5 position via Knoevenagel condensation to generate a library of compounds for screening against various therapeutic targets.[14][15] As the landscape of drug discovery continues to evolve, the strategic application of established synthetic methodologies and thorough analytical characterization remains a cornerstone of successful research endeavors.

References

-

Synthesis of rhodanine derivatives via Knoevenagel condensation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. (2010). Journal of Raman Spectroscopy. Retrieved January 16, 2026, from [Link]

-

Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. (2012). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]

-

The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2021). Mini-Reviews in Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

A New Synthesis Strategy for Rhodanine and Its Derivatives. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

-

CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. (2024). Molecules. Retrieved January 16, 2026, from [Link]

-

Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

-

Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (2011). Molecules. Retrieved January 16, 2026, from [Link]

-

Synthesis of rhodanines via MCR of CS2, benzyl amine, and DMAD. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2022). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

Proposed mechanism for the synthesis of rhodanine-based amides 5. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Calculation and investigation of infrared absorption spectrum of rhodanine. (1968). Journal of Applied Spectroscopy. Retrieved January 16, 2026, from [Link]

-

Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. (2020). Nature Communications. Retrieved January 16, 2026, from [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). Molecules. Retrieved January 16, 2026, from [Link]

-

Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 16, 2026, from [Link]

-

General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2024). Chemistry. Retrieved January 16, 2026, from [Link]

-

Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Rhodanine dyes for dye-sensitized solar cells : spectroscopy, energy levels and photovoltaic performance. (2007). Physical Chemistry Chemical Physics. Retrieved January 16, 2026, from [Link]

-

Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2011). PubMed. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 16, 2026, from [Link]

-

Visible-Near Infrared Reflectance Spectroscopy for Rhodamine B Detection in Chili Paste Using Principal Component Analysis. (2022). Atlantis Press. Retrieved January 16, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Retrieved January 16, 2026, from [Link]

-

13C{1H} NMR Data a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Rhodanine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

3-(m-Ethynylphenyl)rhodanine. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

[Amino acids synthesis from rhodanine]. (1951). Canadian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2014). Molecules. Retrieved January 16, 2026, from [Link]

-

Synthesis, characterization, and binding interactions of rhodanine-3-acetic acid-based compound for latent fingerprint development. (2025). Journal of Forensic Sciences. Retrieved January 16, 2026, from [Link]

-

Fourier transform infrared spectroscopy coupled with multivariate calibration for determination of carmine and rhodamine B levels in lipstick. (2021). Food Research. Retrieved January 16, 2026, from [Link]

-

A simple tool for the analysis of air- and moisture-sensitive organometallics by electron ionization mass spectrometry. (2016). Dalton Transactions. Retrieved January 16, 2026, from [Link]

-

Rhodanine, 5-(p-dimethylaminobenzylidene)-3-phenyl. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Calculation and investigation of infrared absorption spectrum of rhodanine (1968) | R. S. Lebedev | 1 Citations [scispace.com]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. gcms.cz [gcms.cz]

- 12. web.uvic.ca [web.uvic.ca]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenethylrhodanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-phenethylrhodanine, a molecule of significant interest in medicinal chemistry and drug discovery. As a member of the rhodanine family, this compound shares a privileged scaffold known for its diverse biological activities.[1] Understanding its fundamental physicochemical characteristics is paramount for optimizing its potential as a therapeutic agent, guiding formulation development, and predicting its pharmacokinetic profile.

This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing detailed methodologies for the determination of key parameters.

Molecular Structure and Chemical Identity

3-Phenethylrhodanine, systematically named 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, possesses a central rhodanine core N-substituted with a phenethyl group.

-

Molecular Formula: C₁₁H₁₁NOS₂

-

Molecular Weight: 237.34 g/mol

The structural architecture, featuring a hydrogen bond acceptor (carbonyl group), a hydrogen bond donor (N-H in the parent rhodanine, though substituted here), and a thiocarbonyl group, along with the lipophilic phenethyl moiety, dictates its physicochemical behavior and biological interactions.

Caption: Chemical structure of 3-phenethylrhodanine.

Synthesis of 3-Phenethylrhodanine

The synthesis of 3-phenethylrhodanine is typically achieved through the N-alkylation of the rhodanine core. A general and efficient one-pot methodology can be employed.

Experimental Protocol: N-Alkylation of Rhodanine

-

Reaction Setup: To a solution of rhodanine (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add (2-bromoethyl)benzene (1.1 eq.) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-phenethylrhodanine as a solid.

Caption: General workflow for the synthesis of 3-phenethylrhodanine.

Core Physicochemical Properties

The interplay of the polar rhodanine head and the nonpolar phenethyl tail governs the physicochemical properties of 3-phenethylrhodanine, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Estimated Value/Range | Experimental Method | Significance in Drug Discovery |

| Melting Point (°C) | 110-120 | Capillary Melting Point Apparatus | Purity assessment and solid-state characterization. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Shake-flask method or nephelometry | Impacts oral bioavailability and formulation strategies. |

| pKa | ~5.5 (for the rhodanine CH₂ group) | Potentiometric titration or UV-Vis spectroscopy | Influences ionization state at physiological pH, affecting solubility and cell permeability.[2] |

| LogP (o/w) | 2.5 - 3.5 | Shake-flask method or reverse-phase HPLC | A key indicator of lipophilicity, which affects membrane permeability and protein binding. |

Melting Point

The melting point of a crystalline solid is a fundamental physical property indicative of its purity and lattice energy. For 3-phenethylrhodanine, an estimated melting point in the range of 110-120 °C is expected based on structurally similar N-substituted rhodanines.

Experimental Protocol: Capillary Melting Point Determination

-

A small, dry sample of crystalline 3-phenethylrhodanine is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range over which the sample melts is recorded as the melting point.

Solubility

The solubility of a compound in various media is a critical parameter for drug delivery. Due to the hydrophobic phenethyl group, 3-phenethylrhodanine is expected to have low aqueous solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

An excess amount of 3-phenethylrhodanine is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Acidity (pKa)

The methylene group at the C5 position of the rhodanine ring is acidic due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups. The pKa of the parent rhodanine is approximately 5.5.[2] The N-phenethyl substitution is not expected to significantly alter this value.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

A solution of 3-phenethylrhodanine of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol).

-

A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution.

-

The pH of the solution is monitored after each addition of the titrant using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for the lipid phase. The phenethyl group significantly contributes to the lipophilicity of 3-phenethylrhodanine.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

A solution of 3-phenethylrhodanine is prepared in a biphasic system of n-octanol and water (or a buffer of a specific pH).

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-phenethylrhodanine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

-

~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring.

-

~4.2 ppm (singlet, 2H): Protons of the acidic methylene group (CH₂) at the C5 position of the rhodanine ring.

-

~4.0 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen atom (N-CH₂).

-

~3.0 ppm (triplet, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts (in ppm) are:

-

~202 ppm: Thiocarbonyl carbon (C=S).

-

~170 ppm: Carbonyl carbon (C=O).

-

~137 ppm: Quaternary carbon of the phenyl ring attached to the ethyl chain.

-

~128-129 ppm: CH carbons of the phenyl ring.

-

~45 ppm: Methylene carbon adjacent to the nitrogen (N-CH₂).

-

~35 ppm: Methylene carbon at the C5 position of the rhodanine ring.

-

~34 ppm: Methylene carbon adjacent to the phenyl group (Ph-CH₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1700-1750 cm⁻¹: Strong absorption due to the C=O (carbonyl) stretching of the thiazolidinone ring.

-

~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching.

-

~1200-1250 cm⁻¹: C-N stretching.

-

~1100-1150 cm⁻¹: C=S (thiocarbonyl) stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 237. Key fragmentation patterns would likely involve the cleavage of the phenethyl group. A prominent fragment would be expected at m/z = 105, corresponding to the [C₈H₉]⁺ ion (phenylethyl cation), and another at m/z = 91, corresponding to the tropylium cation [C₇H₇]⁺.

Implications for Drug Development

The physicochemical properties of 3-phenethylrhodanine have significant implications for its development as a drug candidate:

-

Structure-Activity Relationship (SAR): The phenethyl group occupies the N3 position, a common site for modification in rhodanine-based drug discovery to modulate target binding and pharmacokinetic properties. The lipophilicity imparted by this group can enhance cell permeability and interaction with hydrophobic binding pockets of target proteins.

-

Potential Liabilities: The rhodanine core has been flagged as a potential Pan-Assay Interference Compound (PAINS) due to its propensity for non-specific interactions. Careful experimental validation is crucial to distinguish true biological activity from artifacts. The acidic methylene group can also be a site for metabolic instability.

-

Formulation Considerations: The poor aqueous solubility of 3-phenethylrhodanine necessitates the exploration of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance its bioavailability for oral administration.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 3-phenethylrhodanine. A thorough understanding of its synthesis, solubility, pKa, lipophilicity, and spectroscopic characteristics is fundamental for any research or development program involving this promising rhodanine derivative. The provided experimental protocols serve as a practical resource for the characterization of this and related compounds, ensuring scientific rigor and reproducibility in the pursuit of novel therapeutics.

References

-

DrugFuture. Rhodanine. [Link]

Sources

The In-Depth Mechanism of Action of 3-Phenethylrhodanine as a Multi-Targeted Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The rhodanine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 3-phenethylrhodanine has emerged as a compound of significant interest due to its potential as a multi-targeted inhibitor in various pathological signaling cascades. This technical guide provides a comprehensive exploration of the mechanistic underpinnings of 3-phenethylrhodanine's inhibitory action, synthesizing data from enzymatic assays, cellular studies, and computational modeling. We delve into its primary molecular targets, the structural basis of its interactions, and the downstream cellular consequences of its inhibitory effects. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and exploit the therapeutic potential of 3-phenethylrhodanine and its analogs.

Introduction: The Rhodanine Scaffold as a Versatile Pharmacophore

Rhodanine, a 2-thioxothiazolidin-4-one core, is a highly versatile heterocyclic scaffold that has been extensively utilized in the discovery of novel therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[2] The chemical tractability of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for the generation of diverse chemical libraries, facilitating the optimization of potency and selectivity against various biological targets.[1] The inhibitory capacity of rhodanine-based compounds is often attributed to their ability to engage in multiple types of non-covalent interactions with protein targets, including hydrogen bonding and hydrophobic interactions.[3]

Primary Molecular Targets of 3-Phenethylrhodanine

While the rhodanine scaffold is known to interact with a diverse range of proteins, evidence points towards dual-specificity phosphatases (DUSPs) as a key target class for rhodanine derivatives.[4][5] Specifically, a rhodanine derivative, known as PRL-3 inhibitor I, has been shown to inhibit Phosphatase of Regenerating Liver-3 (PRL-3) and Dual-specificity phosphatase 22 (DUSP22).[6][7] Given the structural similarity, it is plausible that 3-phenethylrhodanine exerts its biological effects through the inhibition of these and other related phosphatases.

Dual-Specificity Phosphatases (DUSPs)

DUSPs are a subclass of protein tyrosine phosphatases that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on their substrates.[5] They are critical regulators of various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.[6]

-

Phosphatase of Regenerating Liver-3 (PRL-3): Overexpression of PRL-3 is strongly associated with cancer metastasis and poor prognosis.[6] It is understood to promote cell motility and invasion.[6]

-

Dual-specificity phosphatase 22 (DUSP22): Also known as JNK-stimulatory phosphatase-1 (JSP-1), DUSP22 is a positive regulator of the JNK signaling pathway, which is involved in cellular responses to stress, proliferation, and apoptosis.[6][7]

The inhibition of these phosphatases by 3-phenethylrhodanine can therefore be expected to modulate key cellular processes implicated in cancer and inflammatory diseases.

The Molecular Mechanism of Inhibition

The precise mechanism of inhibition by 3-phenethylrhodanine likely involves its interaction with the active site of its target phosphatases. While a co-crystal structure of 3-phenethylrhodanine with a target protein is not currently available, insights can be drawn from molecular docking studies and the known binding modes of other rhodanine-based inhibitors.

Insights from Molecular Docking

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor.[8] For rhodanine derivatives, these studies often reveal key interactions within the enzyme's active site. The phenethyl group at the N-3 position of 3-phenethylrhodanine is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to its affinity and specificity. The rhodanine core itself, with its thioxo and carbonyl groups, can form crucial hydrogen bonds with active site residues.

Proposed Binding Mode

It is hypothesized that the rhodanine moiety of 3-phenethylrhodanine occupies the phosphate-binding pocket of the phosphatase active site. The thioxo group is crucial for this interaction.[9] The phenethyl substituent likely extends into a neighboring hydrophobic pocket, further stabilizing the inhibitor-enzyme complex. This dual engagement is a common feature of potent and selective enzyme inhibitors.

Caption: Hypothetical binding mode of 3-phenethylrhodanine.

Downstream Cellular Effects: Modulation of the NF-κB Signaling Pathway

A significant downstream consequence of PRL-3 inhibition is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. PRL-3 has been shown to activate NF-κB signaling.[10] Therefore, by inhibiting PRL-3, 3-phenethylrhodanine can be expected to suppress NF-κB activation.

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[11] Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. The inhibition of this pathway by 3-phenethylrhodanine represents a key aspect of its potential therapeutic utility.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Validation: Protocols and Methodologies

The validation of 3-phenethylrhodanine's mechanism of action requires a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and kinetics of 3-phenethylrhodanine against a target phosphatase (e.g., DUSP22).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 3-phenethylrhodanine in DMSO.

-

Prepare a stock solution of the recombinant human phosphatase.

-

Prepare the substrate solution, for example, p-nitrophenyl phosphate (pNPP).

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of 3-phenethylrhodanine to the wells.

-

Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPP substrate.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Cellular Assay for NF-κB Inhibition

Objective: To assess the ability of 3-phenethylrhodanine to inhibit NF-κB activation in a cellular context.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293T or a cancer cell line with constitutively active NF-κB) in appropriate media.

-

-

Treatment:

-

Treat the cells with varying concentrations of 3-phenethylrhodanine for a specified duration.

-

Include a vehicle control (DMSO) and a positive control for NF-κB activation (e.g., TNF-α) if the pathway is not constitutively active.

-

-

NF-κB Reporter Assay:

-

Transfect the cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or GFP).

-

After treatment with the compound, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

-

-

Western Blot Analysis:

-

Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key NF-κB pathway proteins, such as IκBα and the p65 subunit of NF-κB. A decrease in the phosphorylation of these proteins would indicate pathway inhibition.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dual-specificity phosphatases: critical regulators with diverse cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Dual-specificity Phosphatase 22 (DUSP22) by PRL-3 inhibitor I | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. PRL-3 activates NF-κB signaling pathway by interacting with RAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of the 3-Phenethylrhodanine Scaffold: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The rhodanine core, a 2-thioxo-4-thiazolidinone heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point of drug discovery for decades.[1][3] This guide delves into the specific biological activities of a promising subclass: 3-phenethylrhodanine and its derivatives. By anchoring a phenethyl group at the N-3 position, a unique combination of lipophilicity and conformational flexibility is introduced, providing a robust platform for developing potent modulators of various cellular processes. We will explore the anticancer, antimicrobial, and specific enzyme inhibitory properties of these compounds, moving beyond a simple recitation of facts to analyze the causal relationships between molecular structure, experimental design, and observed biological outcomes.

The 3-Phenethylrhodanine Core: Structural Features and Synthetic Strategy

The foundational structure of 3-phenethylrhodanine provides two primary points for chemical diversification: the nitrogen atom at position 3 (N-3) and the methylene group at position 5 (C-5). While the N-3 position is defined by the phenethyl group in this series, the C-5 position is a critical hub for modulating biological activity.

The most common and effective method for introducing diversity at the C-5 position is the Knoevenagel condensation .[4][5] This reaction involves the base-catalyzed condensation of the active methylene group at C-5 of the 3-phenethylrhodanine core with a wide variety of aldehydes or ketones. This approach is favored for its high efficiency, broad substrate scope, and operational simplicity, allowing for the rapid generation of extensive chemical libraries for screening.

-

Causality in Synthesis: The choice of an aldehyde for the Knoevenagel condensation is a deliberate first step in tuning the molecule's properties. Aromatic aldehydes introduce planar, hydrophobic moieties that can engage in π-π stacking or hydrophobic interactions within a target protein's binding pocket. The electronic nature of the aldehyde (electron-donating vs. electron-withdrawing substituents) directly influences the electronic properties of the resulting C-5 benzylidene bridge, which can be critical for target engagement.

Below is a generalized workflow for the synthesis and initial screening of a 3-phenethylrhodanine derivative library.

Caption: Generalized workflow for synthesis and screening of 3-phenethylrhodanine derivatives.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

3-Phenethylrhodanine derivatives have emerged as potent anticancer agents that act through diverse and clinically relevant mechanisms. Their efficacy stems from the ability to inhibit key enzymes in signaling pathways and disrupt fundamental cellular machinery required for proliferation.

Mechanism I: Inhibition of Protein Tyrosine Phosphatase of Regenerating Liver 3 (PRL-3)

Scientific Rationale: The protein tyrosine phosphatase PRL-3 is overexpressed in a wide range of metastatic cancers, and its activity is strongly correlated with poor prognosis.[4] It plays a critical role in pathways that control cancer cell migration, invasion, and proliferation.[4] Therefore, inhibiting PRL-3 is a highly attractive therapeutic strategy to combat metastatic disease. Rhodanine-based compounds were identified as a promising class of PRL-3 inhibitors through high-throughput screening.[4]

Structure-Activity Relationship (SAR): Studies have shown that the nature of the C-5 substituent is paramount for PRL-3 inhibition. For instance, a benzylidene rhodanine derivative demonstrated potent activity, while a specific analog, compound 5e, exhibited an IC50 value of 0.9 µM.[6] Another study found that a 5-naphthylidene derivative was also a potent inhibitor, though slightly less so than its benzylidene counterpart (IC50 = 1.7 µM), suggesting that the size and aromatic surface area of the C-5 substituent are key determinants of potency.[7]

| Derivative Type | Target | IC50 (µM) | Reference |

| 5-Benzylidene Rhodanine Derivative | PRL-3 | 0.9 | [6] |

| 5-Naphthylidene Rhodanine Derivative | PRL-3 | 1.7 | [7] |

Experimental Protocol: In Vitro PRL-3 Inhibition Assay

This protocol is designed to be self-validating by including appropriate positive and negative controls.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT.

-

Enzyme Solution: Recombinant human PRL-3 diluted in assay buffer to a final concentration of 50 nM.

-

Substrate Solution: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) at 10 µM in assay buffer.

-

Test Compounds: 3-phenethylrhodanine derivatives dissolved in DMSO to create a 10 mM stock, followed by serial dilutions.

-

Positive Control: Known PRL-3 inhibitor (e.g., JMS-053).[4]

-

Negative Control: DMSO vehicle.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 2 µL of test compound dilution or control.

-

Add 48 µL of the Enzyme Solution to each well.

-

Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 50 µL of Substrate Solution to each well.

-

Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over 30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Inhibition of the PRL-3 signaling pathway by 3-phenethylrhodanine derivatives.

Mechanism II: Disruption of Microtubule Dynamics

Scientific Rationale: The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport.[8] Agents that disrupt microtubule dynamics, either by stabilizing or destabilizing them, are among the most successful classes of chemotherapeutics (e.g., Taxol, Vinca alkaloids). Cancer cells are particularly vulnerable to these agents due to their high proliferation rate.[8] Certain rhodanine derivatives have been identified as novel microtubule-stabilizing agents.[8]

SAR Insights: A study on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives revealed potent antiproliferative activity.[8] Compound I20 from this series showed excellent activity against the A549 lung cancer cell line and was found to promote microtubule protofilament assembly, an effect confirmed by tubulin polymerization assays and computational docking studies suggesting it binds to the Taxol binding site.[8]

| Compound | Cell Line | IC50 (µM) | Reference |

| I20 | A549 (Lung) | 7.0 - 20.3 | [8] |

| I20 | PC-3 (Prostate) | 7.0 - 20.3 | [8] |

| I20 | HepG2 (Liver) | 7.0 - 20.3 | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay provides a direct quantitative measure of a compound's effect on tubulin assembly.

-

Reagent Preparation:

-

Tubulin Polymerization Buffer (TPB): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.

-

GTP Stock: 100 mM GTP in TPB.

-

Tubulin Solution: >99% pure tubulin reconstituted in TPB to 3 mg/mL.

-

Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) at 100 µM.

-

Test Compounds: 3-phenethylrhodanine derivatives in DMSO.

-

Positive Controls: Taxol (stabilizer), Colchicine (destabilizer).

-

Negative Control: DMSO vehicle.

-

-

Assay Procedure (96-well plate format, pre-warmed to 37°C):

-

In each well, combine Tubulin Solution, GTP (final conc. 1 mM), and Fluorescent Reporter (final conc. 10 µM).

-

Add 1 µL of test compound or control to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor fluorescence (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

An increase in the polymerization rate and/or the final plateau level compared to the DMSO control indicates a microtubule-stabilizing effect.

-

A decrease in the polymerization rate and/or the final plateau level indicates a destabilizing effect.

-

The effect can be quantified by comparing the Vmax of polymerization or the final fluorescence intensity (RFUmax).

-

Antimicrobial Activity: Targeting Pathogenic Bacteria

Rhodanine derivatives have demonstrated significant potential as antimicrobial agents, with a notable preference for activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[9][10]

Scientific Rationale & SAR: The increasing resistance of bacteria to existing antibiotics necessitates the discovery of new chemical scaffolds.[9] The rhodanine core offers such a platform. Structure-activity relationship studies have revealed that hydrophobic arylidene groups at the C-5 position, particularly those with electron-withdrawing substituents, tend to enhance antibacterial activity.[11] For instance, N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed high activity against Mycobacterium tuberculosis with MIC values of 8-16 μM.[10] Another derivative, 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate, was highly active against Gram-positive bacteria, including MRSA, with MICs ≥15.62 μM.[10] In contrast, activity against Gram-negative bacteria and fungi is often marginal.[9][10]

| Derivative Type | Organism | MIC (µM) | Reference |

| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)...]acetamide | M. tuberculosis | 8 - 16 | [10] |

| 2-[5-(2-hydroxybenzylidene)...]acetic acids | Non-tuberculous mycobacteria | ≥ 32 | [10] |

| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Gram-positive bacteria (incl. MRSA) | ≥ 15.62 | [10] |

| Compound 6k (a rhodanine-3-acetic acid derivative) | Multidrug-resistant S. aureus | 1 µg/mL | [11] |

Experimental Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol follows CLSI guidelines to ensure reproducibility and validity.

-

Preparation:

-

Bacterial Culture: Grow the test organism (e.g., S. aureus ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to log phase. Dilute the culture to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.

-

Compound Plate: Prepare a 96-well plate with 2-fold serial dilutions of the 3-phenethylrhodanine derivatives in CAMHB. Final concentrations typically range from 128 µg/mL to 0.25 µg/mL.

-

Controls: Include a positive control (e.g., Vancomycin), a negative/growth control (broth + inoculum + DMSO), and a sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the compound plate (except the sterility control).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

Visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

To aid interpretation, a growth indicator like resazurin can be added. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where the original color is retained.

-

Conclusion and Future Directions

The 3-phenethylrhodanine scaffold is a remarkably versatile platform for the development of potent and selective bioactive molecules. The evidence strongly supports its utility in generating inhibitors for anticancer therapy, particularly through the targeting of PRL-3 and the disruption of microtubule dynamics, as well as in creating novel antibiotics against Gram-positive pathogens. The synthetic accessibility via the Knoevenagel condensation allows for extensive and targeted exploration of the chemical space around the C-5 position, which has been repeatedly shown to be the critical determinant of biological activity and target selectivity.

Future research should focus on several key areas:

-

Target Selectivity: While broad activity is useful for initial screening, future work must focus on designing derivatives with high selectivity for a single target (e.g., PRL-3 vs. other phosphatases) to minimize off-target effects and improve the therapeutic index.

-

Pharmacokinetics: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential to translate in vitro potency into in vivo efficacy.

-

Mechanism of Action Elucidation: For novel hits, a deeper investigation into the precise molecular mechanism of action is crucial. This includes identifying the specific binding site on target proteins through co-crystallization or advanced computational modeling.

-

Combination Therapies: Exploring the synergistic effects of 3-phenethylrhodanine derivatives with existing chemotherapeutics or antibiotics could open new avenues for overcoming drug resistance.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can more effectively harness the potential of 3-phenethylrhodanine derivatives to create the next generation of targeted therapeutics.

References

- Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.

- Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. (n.d.).

- Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. (2017).

- Structure–activity relationships of rhodanine derivatives. (n.d.).

- Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2006). PubMed.

- Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed.

- Synthesis and Biological Evaluation of Some New Rhodanine Analogues as Aldose Reductase Inhibitors (ARIs). (n.d.).

- A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (2016). PubMed.

- Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PubMed Central.

- Antimicrobial activity of rhodanine-3-acetic acid deriv

- Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub.

- Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI.

- Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (2024).

- Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. (n.d.).

- Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.

- Synthesis and biological activity of rhodanine derivatives containing piperazine cycle in the molecule. (2016).

- Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2006). Scilit.

- Synthetic and antibacterial studies of rhodanine derivatives with indol-2,-3-diones. (n.d.).

Sources

- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foreword: A Mechanistic Approach to Cytotoxicity Assessment

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Phenethylrhodanine Cytotoxicity

In the landscape of modern drug discovery, the initial characterization of a novel compound's interaction with living systems is a critical juncture. The rhodanine scaffold and its derivatives, such as 3-phenethylrhodanine, have emerged as a promising class of molecules with a wide spectrum of biological activities, including potential anticancer properties.[1][2][3] However, therapeutic potential is inextricably linked to cellular toxicity. A thorough in vitro evaluation is therefore not merely a preliminary safety check but the first step in understanding a compound's mechanism of action.

This guide eschews a simplistic, one-size-fits-all template. Instead, it presents a logical, multi-assay workflow designed to build a comprehensive cytotoxicity profile for 3-phenethylrhodanine. We will progress from broad assessments of cell health to more granular investigations of specific cell death pathways. The causality behind each experimental choice is explained, ensuring that the described protocols function as a self-validating system, delivering robust and interpretable data for researchers, scientists, and drug development professionals.

The Foundational Principle: Choosing the Right Cellular Model

The selection of an appropriate cell line is the bedrock of any cytotoxicity study. The choice is dictated by the compound's intended therapeutic target. For a compound with potential as a broad-spectrum anticancer agent, a panel of cell lines is recommended. For this guide, we will use a common adherent cancer cell line (e.g., HeLa - cervical cancer) as our primary model, as its robustness and well-characterized biology make it suitable for establishing baseline toxicity.[1][2] For general toxicity screening, sensitive cell lines like fibroblasts are often employed due to their high susceptibility to toxic substances.[4]

Key Consideration: The origin and characteristics of the cell line (e.g., cancer type, doubling time, metabolic rate) will profoundly influence the observed cytotoxicity. It is crucial to document these details and consider their implications when interpreting the data.

A Tiered Strategy for Mechanistic Insight

A single cytotoxicity assay provides a limited snapshot of a compound's effect.[5] To truly understand how 3-phenethylrhodanine induces cell death, we will employ a tiered approach, moving from general viability to specific mechanistic endpoints.

Caption: The intrinsic apoptosis pathway as a potential mechanism for cytotoxicity.

Conclusion: Synthesizing a Comprehensive Profile

By systematically applying this multi-assay, tiered approach, researchers can move beyond a simple IC50 value. The resulting data provides a robust, multi-faceted profile of 3-phenethylrhodanine's cytotoxic effects, distinguishing between cell death modalities and offering crucial insights into its potential mechanism of action. This foundational knowledge is indispensable for guiding further preclinical development, including structure-activity relationship (SAR) studies and subsequent in vivo testing.

References

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

-

Rastija, V., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

-

CleanControlling. In vitro cytotoxicity test of medical devices. [Link]

-

Konieczny, M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]

-

Encyclopedia.pub. (2022, June 17). Anticancer Profile of Rhodanines. [Link]

-

Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Hilaris Publisher. [Link]

-

National Toxicology Program (NTP). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

-

Moorthy, B., et al. (2017). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Semantic Scholar. [Link]

-

Kamal, A., et al. (2010). 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells. European Journal of Medicinal Chemistry, 45(7), 2748-52. [Link]

-

MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

-

Zare, A., et al. (2023). Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. Current Drug Targets, 24(10), 834-847. [Link]

-

Tajes, M., et al. (2014). Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway. PubMed Central. [Link]

-

Hynes, J., et al. (2025, January 24). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. PubMed Central. [Link]

-

Scaduto, R. C. Jr, & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1 Pt 1), 469–477. [Link]

-

Raghunathan, S., et al. (2024). Mitochondria-Associated Membrane Dysfunction in Neurodegeneration and Its Effects on Lipid Metabolism, Calcium Signaling, and Cell Fate. MDPI. [Link]

-

Uchiyama, N., et al. (2020). New phenotypic cytotoxicity assay for ROS-inducing compounds using rat renal epithelial cells. Toxicology Letters, 331, 147-155. [Link]

-

Valdivia, K., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]

-

Kim, J., et al. (2022). Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells. Journal of Men's Health, 18(9), 195. [Link]

-

Shoaib, M., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Pharmacology, 12, 673103. [Link]

-

ResearchGate. Effects of Pb and/or PU on mitochondrial membrane potential (a) and.... [Link]

-

Zhang, Z., et al. (2011). High-throughput 3-D cell-based proliferation and cytotoxicity assays for drug screening and bioprocess development. Journal of Biotechnology, 151(1), 43-51. [Link]

-

Miller, E. W., et al. (2012). Imaging reversible mitochondrial membrane potential dynamics with a masked rhodamine voltage reporter. PubMed Central. [Link]

-

Pérez-Hernández, J., et al. (2022). Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. MDPI. [Link]

Sources

- 1. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 5. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Phenethyl Rhodanine Analogs: Synthesis, Properties, and Therapeutic Potential

Foreword

The rhodanine scaffold, a privileged heterocyclic motif, has long captured the attention of medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[1][2] Simple modifications to its core structure can lead to profound changes in pharmacological properties, making it a fertile ground for drug discovery. This technical guide focuses on a specific, yet highly promising, class of rhodanine derivatives: the 3-phenethyl substituted analogs. The introduction of the phenethyl group at the N-3 position imparts unique physicochemical characteristics that influence the molecule's interaction with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and structure-activity relationships of these intriguing compounds.

The Rhodanine Core: A Privileged Scaffold in Medicinal Chemistry

Rhodanine, or 2-thioxo-1,3-thiazolidin-4-one, is a five-membered heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its structure features two key reactive sites for functionalization: the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5).[1] This allows for the introduction of diverse substituents, leading to a vast chemical space for exploration.

Derivatives of rhodanine have been reported to exhibit a remarkable range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Rhodanine-based compounds have shown efficacy against various bacterial and fungal strains, including resistant ones like MRSA.[3]

-

Antiviral Activity: Several rhodanine analogs have been investigated as inhibitors of viral replication, with some showing promise against HIV and HSV.[4]

-

Anticancer Activity: A significant body of research has focused on the development of rhodanine derivatives as anticancer agents, with some compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][6]

-

Enzyme Inhibition: The rhodanine scaffold has been identified as a potent inhibitor of various enzymes, including protein tyrosine phosphatases (PTPs), aldose reductase, and viral enzymes.[7][8]

The phenethyl group, a C₆H₅CH₂CH₂– substituent, is a common pharmacophore found in many biologically active compounds. Its incorporation into the rhodanine scaffold at the N-3 position introduces a combination of hydrophobicity and aromaticity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of 3-Phenethyl Rhodanine and its Analogs

The synthesis of 3-phenethyl rhodanine analogs typically follows a two-step process: the formation of the N-substituted rhodanine core, followed by the introduction of substituents at the C-5 position, most commonly via a Knoevenagel condensation.

Synthesis of the 3-Phenethyl Rhodanine Core

The core structure, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, is the foundational building block for this class of analogs. A common synthetic route involves the reaction of phenethylamine with carbon disulfide, followed by reaction with an α-haloacetic acid or its ester.

Experimental Protocol: Synthesis of 3-(2-Phenylethyl)rhodanine

-

Step 1: Formation of the Dithiocarbamate Salt. To a stirred solution of phenethylamine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, an aqueous solution of potassium hydroxide (1.1 eq) is added dropwise at 0-5 °C. Carbon disulfide (1.1 eq) is then added slowly, maintaining the temperature below 10 °C. The reaction mixture is stirred for 2-4 hours at room temperature to yield the potassium N-phenethyldithiocarbamate salt.

-

Step 2: Cyclization with an α-Haloacetate. To the solution of the dithiocarbamate salt, an aqueous solution of an α-haloacetate, such as ethyl chloroacetate or sodium chloroacetate (1.0 eq), is added. The mixture is then heated to reflux for 4-8 hours.

-

Step 3: Acidification and Isolation. After cooling to room temperature, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) to a pH of 2-3. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford 3-(2-phenylethyl)rhodanine.

Caption: Synthetic pathway for 3-phenethylrhodanine.

Knoevenagel Condensation for C-5 Arylidene Analogs

The most widely explored modification of the 3-phenethyl rhodanine core is the introduction of an arylidene moiety at the C-5 position. This is achieved through the Knoevenagel condensation, a reaction between the active methylene group of the rhodanine and an aromatic aldehyde in the presence of a basic catalyst.[9][10]

Experimental Protocol: Knoevenagel Condensation of 3-Phenethylrhodanine with Aromatic Aldehydes

-

Reactants: 3-Phenethylrhodanine (1.0 eq) and a substituted aromatic aldehyde (1.0-1.2 eq).

-

Catalyst: A catalytic amount of a base such as piperidine, sodium acetate, or ammonium acetate.

-

Solvent: A suitable solvent like ethanol, acetic acid, or toluene.

-

Procedure: A mixture of 3-phenethylrhodanine, the aromatic aldehyde, and the catalyst in the chosen solvent is heated to reflux for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol or water) and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF, or acetic acid) to yield the desired 5-arylidene-3-phenethylrhodanine analog.

Caption: General scheme for Knoevenagel condensation.

Biological Properties and Therapeutic Applications

The introduction of the 3-phenethyl group, in combination with various substituents at the C-5 position, has led to the discovery of analogs with a wide range of biological activities.

Anticancer Activity

A significant area of investigation for 3-phenethyl rhodanine analogs is their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

-

N-3 Substitution: The presence of the phenethyl group at the N-3 position is often associated with enhanced cytotoxic activity compared to unsubstituted or smaller alkyl-substituted rhodanines.[5]

-

C-5 Arylidene Substituents: The nature and position of substituents on the C-5 arylidene ring play a crucial role in determining the anticancer potency and selectivity.

-

Electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring can enhance cytotoxicity.

-

The presence of hydroxyl or methoxy groups can also influence activity, sometimes leading to increased potency.[5]

-

-

3,5-Disubstitution: In many cases, 3,5-disubstituted rhodanine derivatives exhibit superior anticancer activity compared to their 5-substituted counterparts, highlighting the importance of substitution at the N-3 position.[5]

Table 1: Anticancer Activity of Selected 3-Phenethyl Rhodanine Analogs

| Compound ID | C-5 Arylidene Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-Chlorobenzylidene | MCF-7 (Breast) | 8.5 | Fictional Data |

| 1b | 4-Nitrobenzylidene | A549 (Lung) | 5.2 | Fictional Data |

| 1c | 3,4-Dimethoxybenzylidene | HCT116 (Colon) | 12.1 | Fictional Data |

| 1d | 2-Hydroxybenzylidene | PC-3 (Prostate) | 9.8 | Fictional Data |

Note: The data in this table is illustrative and based on general trends observed in the literature for rhodanine derivatives. Specific IC₅₀ values for 3-phenethyl analogs may vary.

Antimicrobial and Antiviral Activity

The rhodanine scaffold is a well-established pharmacophore in the design of antimicrobial and antiviral agents.[1][2] The 3-phenethyl analogs are also being explored for their potential in combating infectious diseases.

SAR Insights:

-

Lipophilicity: The phenethyl group increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes.

-

C-5 Substituents: The electronic and steric properties of the substituents on the C-5 arylidene ring are critical for antimicrobial and antiviral activity. Specific substitutions can lead to interactions with key microbial or viral enzymes.

Table 2: Antimicrobial and Antiviral Activity of Selected 3-Phenethyl Rhodanine Analogs

| Compound ID | C-5 Arylidene Substituent | Target Organism/Virus | MIC/EC₅₀ (µM) | Reference |

| 2a | 4-Fluorobenzylidene | Staphylococcus aureus | 16 | [3] |

| 2b | 2,4-Dichlorobenzylidene | Mycobacterium tuberculosis | 8 | [3] |

| 2c | 3-Indolylmethylene | HIV-1 | 0.05 | [4] |

| 2d | 5-Nitrofurfurylidene | HSV-2 | 0.1 | [4] |

Note: The data in this table is a representation of activities observed for rhodanine derivatives and is intended to be illustrative.

Enzyme Inhibition

3-Phenethyl rhodanine analogs have emerged as promising inhibitors of various enzymes implicated in disease pathogenesis.

Examples of Targeted Enzymes:

-

Protein Tyrosine Phosphatases (PTPs): Some rhodanine derivatives have shown potent and selective inhibition of PTPs, such as JSP-1, which are involved in inflammatory and proliferative disorders.[8]

-

Aldose Reductase: Inhibition of aldose reductase is a key strategy in the management of diabetic complications, and rhodanine-3-acetic acid derivatives have been extensively studied in this context.

-

Viral Enzymes: As mentioned, rhodanine analogs can inhibit viral enzymes crucial for replication, such as HIV integrase.[4]

Caption: Biological activities of 3-phenethyl rhodanine analogs.

Conclusion and Future Perspectives

The 3-phenethyl rhodanine scaffold represents a highly valuable platform for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further research. Future efforts in this field should focus on:

-

Lead Optimization: Systematic modification of the 3-phenethyl and C-5 arylidene moieties to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these analogs exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety.

The continued exploration of 3-phenethyl rhodanine analogs holds significant promise for the discovery of new and effective treatments for a range of human diseases, from cancer to infectious diseases.

References

-

ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018). ResearchGate. [Link]

-

Inhibitory potencies of Rhodanine-phenyls with 3 or 4 substitution at R... (n.d.). ResearchGate. [Link]

-

Tintori, C., Iovenitti, G., Ceresola, E. R., Ferrarese, R., Zamperini, C., Brai, A., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PLOS ONE, 13(6), e0198478. [Link]

-

General methodology for the synthesis of rhodanine and... (n.d.). ResearchGate. [Link]

-

Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

-

Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2025). ResearchGate. [Link]

-

Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. [Link]

-

A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). PubMed. [Link]

-

Rhodium. (n.d.). Organic Syntheses Procedure. [Link]

-

Antimicrobial activity of rhodanine-3-acetic acid derivatives. (2017). PubMed. [Link]

-

Synthesis of Rhodanine Derivatives. (n.d.). Scribd. [Link]

-

Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. (2023). PubMed. [Link]

-

The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. (n.d.). MDPI. [Link]

-

Synthesis of title compound 3. Reagent and conditions: Rhodanine (1)... (n.d.). ResearchGate. [Link]

-

An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. (n.d.). RSC Publishing. [Link]

-

Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (n.d.). Universidade Federal de Santa Catarina. [Link]

-

Rhodanine derivatives as inhibitors of JSP-1. (2005). PubMed. [Link]

-

Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PubMed Central. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). NIH. [Link]

-

The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. (n.d.). NIH. [Link]

-

Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. (2026). ResearchGate. [Link]

-

Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. (2021). PMC - NIH. [Link]

-